molecular formula C12H13NO B13183552 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B13183552
M. Wt: 187.24 g/mol
InChI Key: BDSPFCKNLFKGFW-UHFFFAOYSA-N
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Description

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-ethyl aniline with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid or Lewis acids like FeCl3 are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1,4-dihydroquinolin-4-one
  • 2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one

Uniqueness

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and methyl groups at specific positions on the quinoline ring can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-ethyl-8-methyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO/c1-3-9-7-11(14)10-6-4-5-8(2)12(10)13-9/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

BDSPFCKNLFKGFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=CC=CC(=C2N1)C

Origin of Product

United States

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